Methyl 2-methyl-3-(octylamino)propanoate

Catalog No.
S6628069
CAS No.
29228-46-4
M.F
C13H27NO2
M. Wt
229.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-3-(octylamino)propanoate

CAS Number

29228-46-4

Product Name

Methyl 2-methyl-3-(octylamino)propanoate

IUPAC Name

methyl 2-methyl-3-(octylamino)propanoate

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-11-12(2)13(15)16-3/h12,14H,4-11H2,1-3H3

InChI Key

WLLRXFMVAQWOSY-UHFFFAOYSA-N

SMILES

CCCCCCCCNCC(C)C(=O)OC

Canonical SMILES

CCCCCCCCNCC(C)C(=O)OC

Methyl 2-methyl-3-(octylamino)propanoate is an organic compound characterized by its ester functional group, which is formed from the reaction of an alcohol and a carboxylic acid. This compound has the molecular formula C₁₂H₂₅NO₂ and features a propanoate structure with a branched methyl group and an octylamino substituent. The presence of the octylamino group contributes to its unique properties, including solubility and potential biological activity.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Be aware of potential flammability and follow safe handling procedures for organic solvents.
, including:

  • Esterification: The formation of the ester from the corresponding acid and alcohol.
  • Hydrolysis: The reaction with water to yield the corresponding acid and alcohol.
  • Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used .
  • Transesterification: It can react with other alcohols to form different esters.

These reactions are significant for modifying its properties or for synthesizing related compounds.

Synthesis of methyl 2-methyl-3-(octylamino)propanoate can be achieved through several methods:

  • Direct Esterification: Reacting 2-methyl-3-propanoic acid with methanol in the presence of an acid catalyst.
  • Amination followed by Esterification: First, synthesizing the octylamine derivative and then esterifying it with methyl propanoate.
  • Transesterification: Using an existing ester and reacting it with octylamine to produce the desired compound .

These methods allow for flexibility in synthesis depending on available starting materials.

Methyl 2-methyl-3-(octylamino)propanoate has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its possible biological activities.
  • Agricultural Chemicals: It may be utilized in the development of pesticides or herbicides.
  • Chemical Intermediates: Used in synthesizing other complex organic molecules or polymers.

The versatility of this compound makes it valuable in both industrial and research settings.

Several compounds share structural similarities with methyl 2-methyl-3-(octylamino)propanoate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 3-(octylamino)propanoateC₁₂H₂₅NO₂Similar amino group but lacks branched structure
Methyl 2-methyl-3-(hexylamino)propanoateC₁₁H₂₃NO₂Shorter alkyl chain compared to octyl group
Methyl 2-methyl-3-(butylamino)propanoateC₉H₁₉NO₂Shorter butyl chain; potential for different solubility
Methyl propanoateC₄H₈O₂Basic ester without amino functionality

These comparisons highlight that while methyl 2-methyl-3-(octylamino)propanoate shares some structural features with other esters and amines, its unique combination of a branched structure and longer alkyl chain sets it apart in terms of potential applications and properties.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.204179104 g/mol

Monoisotopic Mass

229.204179104 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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